molecular formula C14H20N4O3 B2421023 ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 1171150-80-3

ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate

Cat. No.: B2421023
CAS No.: 1171150-80-3
M. Wt: 292.339
InChI Key: HXQFHKCMAFPOTL-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a useful research compound. Its molecular formula is C14H20N4O3 and its molecular weight is 292.339. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-6-21-11(19)8-17-13(20)12-10(9(2)16-17)7-15-18(12)14(3,4)5/h7H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQFHKCMAFPOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(C=NN2C(C)(C)C)C(=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyridazine scaffold, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H20N4O3\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyridazine core. For instance:

  • Inhibition of Tropomyosin Receptor Kinases (TRKs) : A study synthesized various pyrazolo derivatives and found that certain compounds exhibited nanomolar inhibitory activities against TRKA, a target implicated in cancer cell proliferation. Compound C03 showed an IC50 value of 56 nM against TRKA and inhibited the proliferation of Km-12 cell lines with an IC50 of 0.304 μM, indicating significant anticancer activity .
  • Cell Line Studies : Further evaluations demonstrated that related compounds displayed cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116. The IC50 values ranged from 45 to 97 nM for MCF-7 cells, suggesting that derivatives of the pyrazolo scaffold can effectively inhibit tumor growth .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory activity:

  • Experimental Models : A study involving Swiss-albino male mice assessed the anti-inflammatory effects of novel pyrazolo derivatives. The results indicated that these compounds could significantly reduce inflammatory markers such as TNF-α and IL-22 in colitis models .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The pyrazolo scaffold interacts with ATP-binding sites in kinases, leading to inhibition of pathways critical for cancer cell survival and proliferation .
  • Reduction of Inflammatory Cytokines : The modulation of cytokine expression suggests that these compounds may interfere with signaling pathways involved in inflammation .

Research Findings Summary Table

Activity TypeKey FindingsReference
AnticancerIC50 = 56 nM against TRKA; inhibits Km-12 cell line
CytotoxicityIC50 range = 45–97 nM against MCF-7
Anti-inflammatoryReduces TNF-α and IL-22 in colitis models

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C19H28N6O4
  • Molecular Weight: 404.5 g/mol
  • Structural Features: The compound features a pyrazolo[3,4-d]pyridazine core, which is known for its biological activity, particularly in antitumor and antimicrobial contexts.

Medicinal Chemistry

Ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of pyrazolo[3,4-d]pyridazine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated significant activity against breast cancer (BT-474), cervical cancer (HeLa), and lung cancer (NCI-H460) cells through mechanisms involving apoptosis and tubulin polymerization inhibition .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties . It has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The disc diffusion method has shown promising results, suggesting that derivatives can inhibit bacterial growth effectively .

Neuroprotective Effects

There is emerging evidence that pyrazolo[3,4-d]pyridazine derivatives may offer neuroprotective benefits . Some studies suggest that these compounds can modulate neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases .

Molecular Docking Studies

Computational studies have been employed to predict the binding affinity of this compound with various biological targets. Molecular docking analyses have indicated strong interactions with proteins involved in cancer pathways and microbial resistance mechanisms .

Case Study 1: Anticancer Activity

A study published in PMC evaluated a series of substituted pyrazolo compounds for their anticancer properties. The compound showed an IC50 value indicating potent cytotoxicity against multiple cancer cell lines, highlighting its potential as a lead compound for drug development .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial efficacy, derivatives of this compound were tested against common pathogens. Results indicated that several derivatives exhibited significant inhibition zones in the disc diffusion assay, suggesting their potential as new antimicrobial agents .

Q & A

Basic Synthesis & Optimization

Q1: What are the key considerations for optimizing the synthesis of ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate? A: The synthesis typically involves coupling pyrazolo[3,4-d]pyridazinone intermediates with ethyl chloroacetate derivatives. Key factors include:

  • Reagent Selection: Use ethyl chloroacetate in dry DMF under reflux to ensure efficient alkylation of the pyridazinone nitrogen (similar to methods for pyrazolopyrimidines ).
  • Temperature Control: Maintain reflux conditions (~100–120°C) to avoid side reactions like hydrolysis of the ester group.
  • Purification: Employ silica gel chromatography with gradients of DCM/MeOH (e.g., 95:5 to 90:10) to isolate the product .
    Challenge: Competing alkylation at alternative reactive sites (e.g., oxygen atoms) may require steric or electronic modulation of intermediates.

Advanced Synthesis: Regioselectivity

Q2: How can regioselectivity be controlled during the alkylation of pyrazolo[3,4-d]pyridazinone scaffolds? A: Regioselectivity is influenced by:

  • Steric Effects: The tert-butyl group at N1 directs alkylation to the adjacent nitrogen (N6) due to steric hindrance .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states favoring N-alkylation over O-alkylation .
  • Catalysis: Additives like K₂CO₃ or TEA can deprotonate reactive sites, enhancing nucleophilicity at the desired nitrogen .
    Validation: Monitor reaction progress via LC-MS and confirm regiochemistry using NOESY NMR to detect spatial proximity between alkyl groups and the pyridazinone core .

Structural Characterization

Q3: What crystallographic strategies are effective for resolving the 3D structure of this compound? A:

  • Data Collection: Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation, 0.8 Å resolution) to capture accurate bond lengths and angles .
  • Refinement: Apply SHELXL for small-molecule refinement, leveraging constraints for the tert-butyl group’s rotational disorder .
  • Handling Twinned Data: For twinned crystals, use SHELXE to separate overlapping reflections and refine using a twin law (e.g., twofold rotation) .
    Example: A related pyridazinone derivative showed a puckered pyridazine ring (amplitude = 0.35 Å, phase = 15°), analyzed via Cremer-Pople coordinates .

Conformational Analysis

Q4: How can ring puckering in the pyridazinone core be quantified? A: Apply Cremer-Pople puckering parameters:

  • Coordinate Calculation: Define the mean plane of the pyridazinone ring using atomic coordinates from X-ray data.
  • Amplitude (Q): Measure the deviation from planarity (e.g., Q = 0.2–0.5 Å for moderate puckering).
  • Phase Angle (θ): Determine pseudorotational conformation (e.g., θ = 10–30° for envelope-like distortions) .
    Application: In pyridazine derivatives, puckering influences hydrogen-bonding networks and crystal packing .

Biological Activity Profiling

Q5: What in vitro assays are suitable for evaluating the bioactivity of this compound? A:

  • Enzyme Inhibition: Screen against kinases (e.g., MST3/4) using ADP-Glo™ assays, comparing IC₅₀ values to known inhibitors .
  • Anticancer Activity: Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose ranges of 1–100 μM over 48–72 hours .
  • Mechanistic Studies: Perform Western blotting to assess downstream targets (e.g., apoptosis markers like caspase-3) .
    Note: Solubility in DMSO/PBS mixtures (e.g., 1:9 v/v) must be validated to avoid precipitation .

Data Contradiction: Activity vs. Structure

Q6: How to resolve discrepancies between predicted and observed biological activities? A:

  • Stereochemical Analysis: Verify absolute configuration via circular dichroism (CD) or anomalous scattering in X-ray data .
  • Metabolite Screening: Use HPLC-MS to identify degradation products (e.g., ester hydrolysis) that may alter activity .
  • Computational Validation: Re-dock the compound into target proteins (e.g., BTK) using AutoDock Vina, adjusting for protonation states .
    Case Study: A pyridazinone analog showed reduced activity due to unexpected N-dealkylation, detected via HRMS .

Computational Modeling

Q7: Which computational methods predict binding modes of this compound to protein targets? A:

  • Docking Protocols: Use Schrödinger Suite or MOE with induced-fit docking to account for protein flexibility.
  • Force Fields: Apply OPLS3e for accurate ligand strain energy calculations .
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
    Validation: Compare predicted binding poses with crystallographic data for homologous compounds (e.g., pyrazolo[3,4-d]pyrimidines in kinase co-crystals) .

Stability & Degradation Pathways

Q8: What are the major degradation pathways under physiological conditions? A:

  • Ester Hydrolysis: Monitor via pH-dependent stability studies (e.g., t₁/₂ in PBS pH 7.4 vs. 1.2). Use LC-MS to detect acetic acid byproducts .
  • Oxidative Degradation: Expose to H₂O₂ or liver microsomes to identify hydroxylated metabolites .
  • Photostability: Conduct ICH Q1B testing under UV light (320–400 nm) to assess isomerization or ring-opening .

Analytical Method Development

Q9: How to develop a validated HPLC method for purity analysis? A:

  • Column: C18 (5 μm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (70:30 to 30:70 over 20 min).
  • Detection: UV at 254 nm for pyridazinone chromophores .
  • Validation Parameters: Include linearity (R² > 0.99), LOD/LOQ (<1 μg/mL), and recovery (>98%) per ICH guidelines .

Green Chemistry Approaches

Q10: Can solvent-free or catalytic methods improve the sustainability of synthesis? A:

  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min vs. 12 hours) and energy use while maintaining yields >80% .
  • Biocatalysis: Explore lipases (e.g., CAL-B) for esterification under mild conditions (40°C, pH 7) .
  • Solvent Recycling: Implement DMF recovery via vacuum distillation to minimize waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.